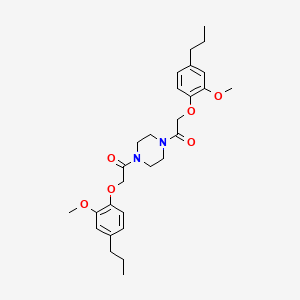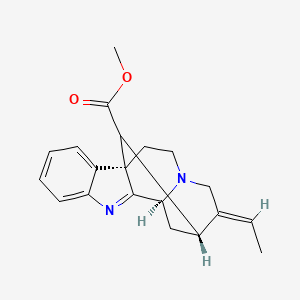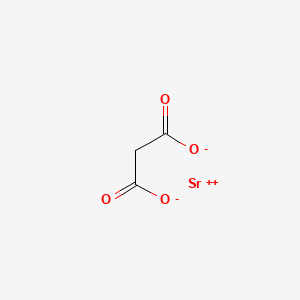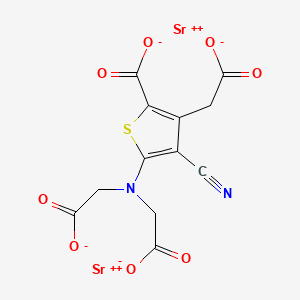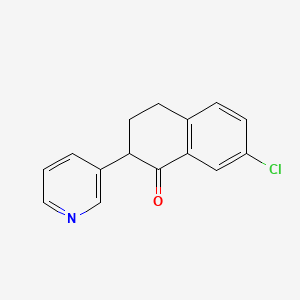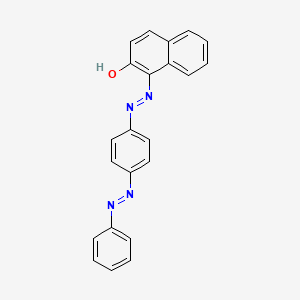
SMPH クロスリンカー
概要
説明
SMPH (Succinimidyl 6-((beta-maleimidopropionamido)hexanoate)) is an amine-to-sulfhydryl crosslinker that contains NHS-ester and maleimide reactive groups at opposite ends of a long spacer arm (14.2 Ås) .
Synthesis Analysis
SMPH contains NHS-ester and maleimide reactive groups. The NHS-ester reacts with primary amines at pH 7-9, forming a stable amide bond. The maleimide reacts with -SH groups at pH 6.5-7.5, forming a stable thioether bond . It is slightly longer and more soluble than SMPB .
Molecular Structure Analysis
The molecular structure of SMPH is complex and involves various interactions. Cross-linking mass spectrometry (CLMS) has developed into a robust technology that provides medium-resolution structural information . It provides a measure of the proximity of amino acid residues and thus offers information on the folds of proteins and the topology of their complexes .
Chemical Reactions Analysis
SMPH is a heterobifunctional crosslinker with N-hydroxysuccinimide (NHS) ester and maleimide groups. NHS esters react with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of SMPH are influenced by its structure and the nature of its reactive groups. It is not directly water-soluble and must be dissolved first in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) .
科学的研究の応用
タンパク質標識および架橋
SMPH クロスリンカーは、標識および架橋のためのタンパク質分析で広く使用されています . これは、長いスペーサーアーム(14.2 オングストローム)の反対側にNHSエステルとマレイミド反応基を含み、それぞれ第一級アミンとスルフィドリル基と反応します . これにより、アミンおよびスルフィドリル含有分子の共有結合が可能です .
生体接合
SMPH クロスリンカーは、生体接合用の非切断可能なリンカーです . これは、マレイミド基とNHS基を含み、2つの生体分子を互いに結合するために使用できます .
抗体-酵素結合
SMPH クロスリンカーは、2段階の反応スキームで抗体-酵素結合体を調製するために使用できます . まず、アミン含有タンパク質を、クロスリンカーの過剰なモル数と反応させ、その後、脱塩または透析によって過剰な(未反応の)試薬を除去します。最後に、スルフィドリル含有分子を加えて、最初のタンパク質にすでに結合しているマレイミド基と反応させます .
ハプテン-キャリアタンパク質結合
同様に、SMPH クロスリンカーは、ハプテン-キャリアタンパク質結合体を調製するために使用できます . このプロセスは、上記で述べた抗体-酵素結合と似ています .
製薬研究開発
SMPH クロスリンカーは、製薬研究開発の分野で多くの用途があります . 2つの生体分子を互いに結合させる能力は、ドラッグデリバリーシステム、治療用タンパク質開発などで利用できます .
タンパク質修飾
SMPH クロスリンカーは、タンパク質修飾に使用されます . クロスリンカーは、タンパク質に官能基または他の分子を付加することができ、それによりその化学的性質、安定性、または機能を変化させることができます .
作用機序
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate, also known as SMPH Crosslinker, are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biochemical reactions, particularly those involving protein interactions.
Mode of Action
2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate interacts with its targets through covalent bonding. The compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . NHS esters react with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .
Biochemical Pathways
The action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate affects the biochemical pathways involving protein conjugation. The compound can be used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . This process involves the reaction of an amine-containing protein with the cross-linker, followed by the reaction of a sulfhydryl-containing molecule with the maleimide groups already attached to the first protein .
Pharmacokinetics
The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by its chemical properties. Most protein reactants will remain soluble if the final concentration of organic solvent is less than 10% . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate is the formation of stable covalent bonds between amine- and sulfhydryl-containing molecules . This leads to the creation of conjugates such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates have various applications in biochemical research and medical diagnostics.
Action Environment
The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by environmental factors such as pH and temperature . The compound’s NHS ester group reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . The compound is also sensitive to moisture and should be stored in a desiccated environment at a specified temperature .
将来の方向性
生化学分析
Biochemical Properties
SMPH Crosslinker plays a significant role in biochemical reactions. It reacts with primary amines at pH 7-9 to form stable amide bonds, and with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows it to covalently conjugate amine- and sulfhydryl-containing molecules . The nature of these interactions is covalent, leading to the formation of stable complexes.
Cellular Effects
The effects of SMPH Crosslinker on cells are primarily related to its ability to form covalent bonds with proteins. This can influence cell function by modifying the structure and function of proteins within the cell . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the proteins targeted and the context of the cellular environment.
Molecular Mechanism
The molecular mechanism of SMPH Crosslinker involves the formation of covalent bonds with proteins. The NHS ester group of SMPH Crosslinker reacts with primary amines to form an amide bond, while the maleimide group reacts with sulfhydryl groups to form a thioether bond . These reactions allow SMPH Crosslinker to bind to proteins and modify their structure and function.
Temporal Effects in Laboratory Settings
The effects of SMPH Crosslinker can change over time in laboratory settings. The rate of hydrolytic degradation of the NHS ester increases with pH, and the maleimide group will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values greater than 7.5 . Therefore, the effects of SMPH Crosslinker on proteins and cells may change over time depending on the pH and other conditions of the experimental system .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOHMXWOOBVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400226 | |
| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367927-39-7 | |
| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


